

# The Aryl-Morpholine Scaffold: A Privileged Motif in Medicinal Chemistry

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## Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)morpholine

Cat. No.: B1583628

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The morpholine heterocycle is a cornerstone in the design of bioactive molecules, frequently employed by medicinal chemists to optimize drug-like properties.[3][4] Its presence in a molecule can modulate the pharmacokinetic/pharmacodynamic (PK/PD) profile by:

- **Improving Solubility and Permeability:** The morpholine ring's polarity and pKa value contribute to enhanced aqueous solubility and can facilitate passage across biological membranes like the BBB.[2][5]
- **Enhancing Target Binding:** The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions within a target protein's active site.[6]
- **Providing Metabolic Stability:** The scaffold is generally stable and can improve a compound's metabolic profile.[7]

These attributes make aryl-morpholines, such as **4-(4-Methoxyphenyl)morpholine**, valuable pharmacophores and versatile intermediates in the synthesis of drugs targeting a wide range of diseases, including neurodegenerative disorders, cancer, and inflammation.[1][3]

## Chemical Identity and Structure Elucidation

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity and structure.

IUPAC Name: **4-(4-methoxyphenyl)morpholine**[8]

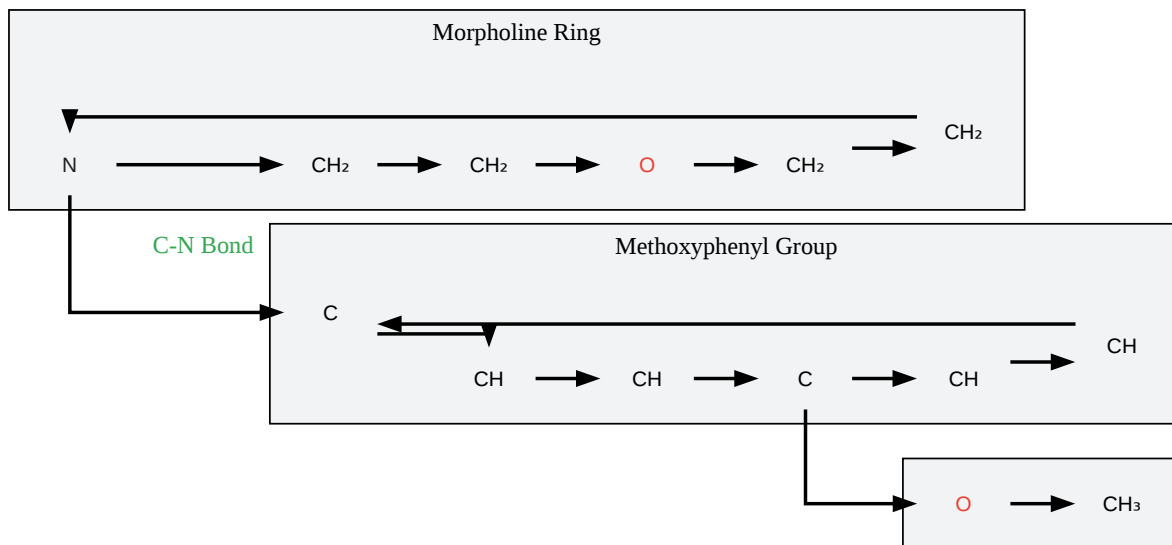
Synonyms: N-(4-Methoxyphenyl)morpholine, 4-(Morpholino)anisole

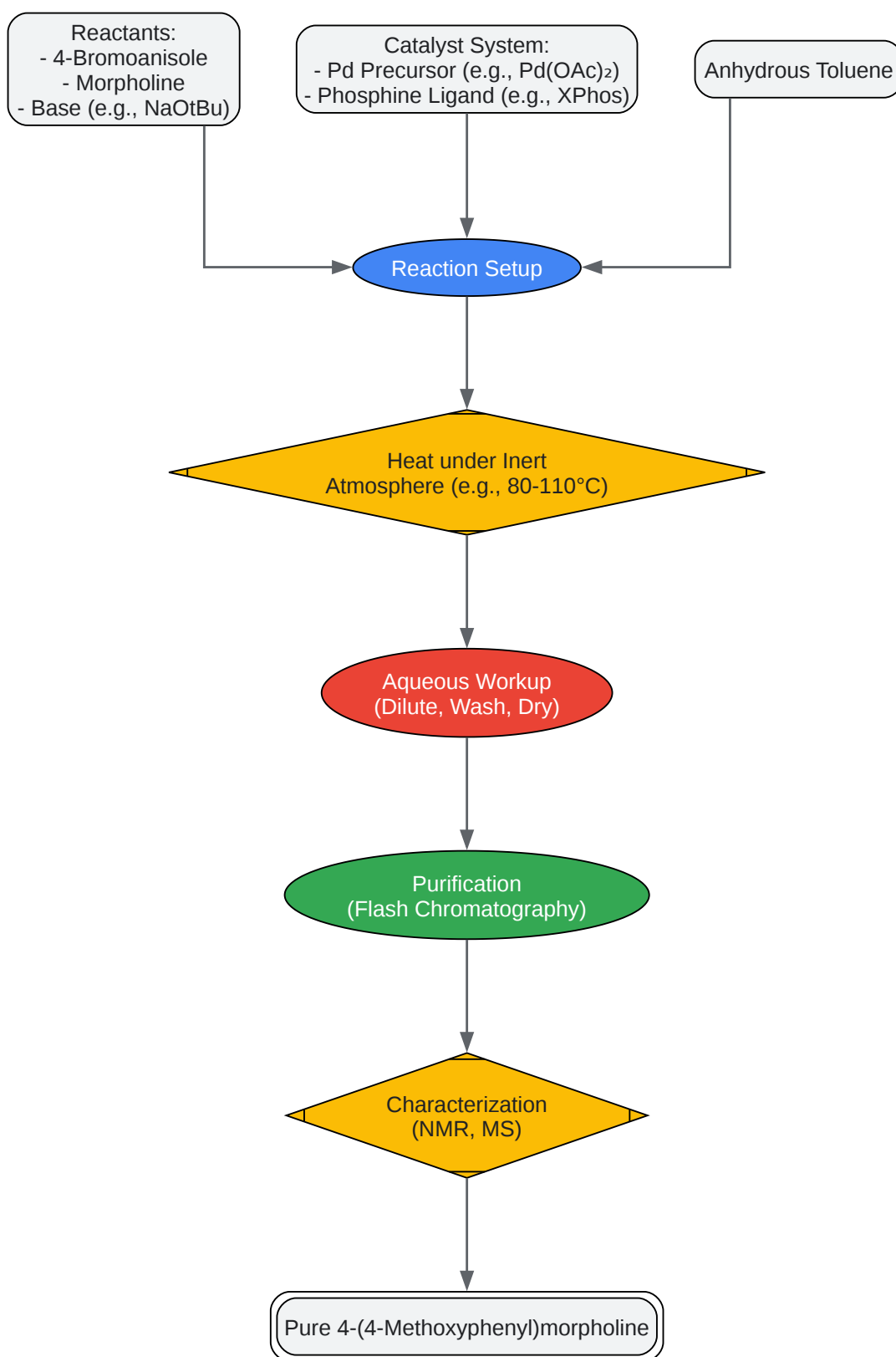
Key Identifiers:

- CAS Number: 27347-14-4
- Molecular Formula:  $C_{11}H_{15}NO_2$ [\[8\]](#)
- Canonical SMILES: COC1=CC=C(C=C1)N2CCOCC2[\[8\]](#)[\[9\]](#)

## Molecular Structure

The structure consists of a morpholine ring attached via its nitrogen atom to the C4 position of an anisole (methoxybenzene) ring.





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Caption: General workflow for synthesis and purification.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methods. [10][11] Researchers should perform their own risk assessment and optimization.

- **Reaction Setup:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.02 equiv).
- **Catalyst Addition:** Add the palladium precursor (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 0.01 equiv).
- **Inert Atmosphere:** Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
- **Solvent and Reagent Addition:** Through the septum, add anhydrous toluene via syringe, followed by morpholine (1.2 equiv).
- **Reaction:** Place the flask in a preheated oil bath and stir the mixture at 100 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- **Workup:** Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
- **Characterization:** Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The characteristic NMR pattern for a morpholine ring typically shows two sets of CH<sub>2</sub> signals. [12]

## Applications in Drug Discovery and Research

**4-(4-Methoxyphenyl)morpholine** serves as a crucial intermediate and a core structural motif in the development of novel therapeutics. Its utility stems from the broader importance of the aryl-morpholine scaffold in interacting with biological targets and improving drug-like properties.

- **Central Nervous System (CNS) Agents:** The aryl-morpholine scaffold is prevalent in compounds designed to treat CNS disorders. Its physicochemical properties enhance BBB permeability, a critical requirement for CNS drugs. [1][2][5] It serves as a building block for molecules targeting receptors and enzymes implicated in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), mood disorders, and pain. [6][13]
- **Kinase Inhibitors:** The morpholine moiety is a key pharmacophore in many kinase inhibitors, which are a major class of anticancer drugs. The morpholine oxygen can form critical hydrogen bonds in the hinge region of the kinase active site, enhancing potency and selectivity. [3]
- **Structure-Activity Relationship (SAR) Studies:** As a readily available and synthetically versatile building block, **4-(4-Methoxyphenyl)morpholine** allows for systematic modifications. Researchers can explore how changes to the methoxyphenyl ring or derivatization of the morpholine itself impact biological activity, helping to build robust SAR models for lead optimization. [3][14]

## Conclusion

**4-(4-Methoxyphenyl)morpholine** is more than a simple chemical intermediate; it is a manifestation of a privileged structural class that holds significant sway in modern drug discovery. Its synthesis via robust and scalable methods like the Buchwald-Hartwig amination makes it readily accessible for research and development. The compound's inherent properties, conferred by the aryl-morpholine motif, provide a strategic advantage in designing molecules with improved potency, selectivity, and pharmacokinetic profiles. For researchers in drug development, a thorough understanding of the synthesis, properties, and strategic application of **4-(4-Methoxyphenyl)morpholine** is essential for innovating the next generation of therapeutics.

## References

- Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Chemical Neuroscience*, 12(4), 555-575. [Link]
- Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. *Journal of Biomolecular Structure and Dynamics*. [Link]

- Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
- Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Di Pietro, O., & Al-Taei, S. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 389874, **4-(4-Methoxyphenyl)morpholine**. PubChem. [Link]
- Cignarella, G., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. *Journal of Medicinal Chemistry*, 30(3), 465-470. [Link]
- Fairlamb, I. J., et al. (2004). Pd( $\eta^3$ -1-PhC<sub>3</sub>H<sub>4</sub>)( $\eta^5$ -C<sub>5</sub>H<sub>5</sub>) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. *Organometallics*, 23(26), 6343-6352. [Link]
- Suthar, S. K., et al. (2018). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. *European Journal of Medicinal Chemistry*, 154, 456-490. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). *Bioorganic Chemistry*, 96, 103578. [Link]
- Wikipedia contributors. (n.d.).
- ATB. (n.d.). **4-(4-Methoxyphenyl)morpholine**.
- Sharma, V., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. *E3S Web of Conferences*, 556, 01051. [Link]
- Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
- ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)<sub>2</sub> in the Presence of Anchored Phosphines. [Link]
- Human Metabolome Database. (n.d.). <sup>1</sup>H NMR Spectrum (1D, 700 MHz, D<sub>2</sub>O, predicted) (HMDB0031581). [Link]
- Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. *ChemistrySelect*, 9(1). [Link]
- da Silva, J. B. B., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. *New Journal of Chemistry*, 44(35), 15025-15038. [Link]
- Chemistry LibreTexts. (2023).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. *Organic-synthesis.org*. [Link]

- Ahmad, M., et al. (2025). An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity. [Link]
- ResearchGate. (n.d.).
- Moser, A. (2008).

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## Sources

- 1. tandfonline.com [tandfonline.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. 4-(4-Methoxyphenyl)morpholine | C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub> | CID 389874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atb.uq.edu.au [atb.uq.edu.au]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
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